![molecular formula C8H5Cl2F3O B6306880 3-Chloro-4-(trifluoromethoxy)benzyl chloride, 98% CAS No. 75462-57-6](/img/structure/B6306880.png)
3-Chloro-4-(trifluoromethoxy)benzyl chloride, 98%
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Description
3-Chloro-4-(trifluoromethoxy)benzyl chloride (98%) is a versatile organochloride compound that has been widely used in a variety of scientific applications. It is a colorless, volatile liquid with a pungent odor and a boiling point of 72°C. It is a chlorinated derivative of benzyl alcohol, and is a common starting material for a range of synthetic transformations. Due to its high reactivity, it has been used in a variety of synthetic applications, including in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
- Dithiocarbamate Synthesis : 3-Chloro-4-(trifluoromethoxy)benzyl chloride can be used in the synthesis of novel dithiocarbamates. These compounds have applications in medicinal chemistry, particularly as potential antiviral, antifungal, and anticancer agents .
- PA-824 Derivative Synthesis : Researchers have employed 4-(trifluoromethoxy)benzyl bromide (a related compound) in the synthesis of PA-824 derivatives. PA-824 is a bioreductive drug with potential anti-tuberculosis activity. The trifluoromethoxy group in the benzyl moiety contributes to its bioactivity .
Organic Synthesis and Medicinal Chemistry
Bioreductive Drug Development
properties
IUPAC Name |
2-chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYQCFQJISREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512676 |
Source
|
Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
CAS RN |
75462-57-6 |
Source
|
Record name | 2-Chloro-4-(chloromethyl)-1-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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